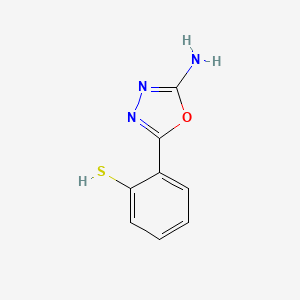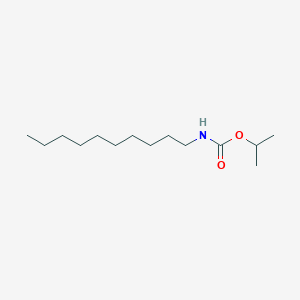
propan-2-yl N-decylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of carbamates , which are derivatives of carbamic acid. It contains a carbamate functional group (R-NH-C(=O)-OR’) attached to an isopropyl group and a decyl (C10) alkyl chain.
Propan-2-yl N-decylcarbamate: , also known by its chemical name , has the molecular formula .
Preparation Methods
Synthetic Routes: Propan-2-yl N-decylcarbamate can be synthesized through various methods, including carbamoylation reactions. One common approach involves reacting with or .
Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it may be produced using similar synthetic routes.
Chemical Reactions Analysis
Reactivity: Propan-2-yl N-decylcarbamate can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, hydrolysis can be achieved using acid or base catalysis.
Major Products: The major products depend on the specific reaction pathway.
Scientific Research Applications
Chemistry: Propan-2-yl N-decylcarbamate may serve as a building block for the synthesis of other compounds.
Biology and Medicine: Its biological applications are less well-documented, but it could potentially be used as a pharmaceutical intermediate or in drug discovery.
Industry: Limited information exists regarding its industrial applications, but it might find use in specialty chemicals.
Mechanism of Action
- The exact mechanism by which propan-2-yl N-decylcarbamate exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other carbamates with different alkyl chains or substituents fall into the same chemical class. Examples include and .
Properties
CAS No. |
35601-86-6 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
propan-2-yl N-decylcarbamate |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-15-14(16)17-13(2)3/h13H,4-12H2,1-3H3,(H,15,16) |
InChI Key |
XQTZTBJGZIQWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


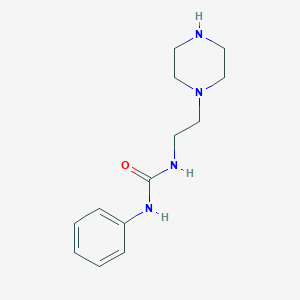
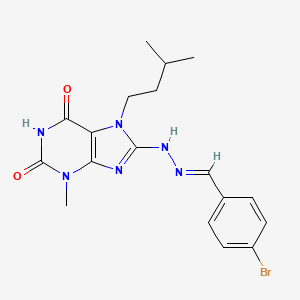

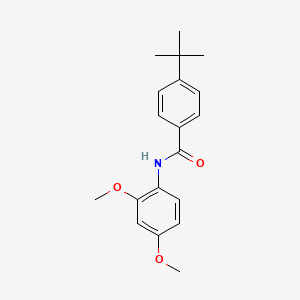
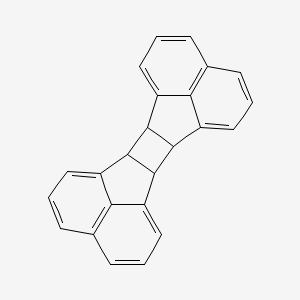
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11993566.png)
![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
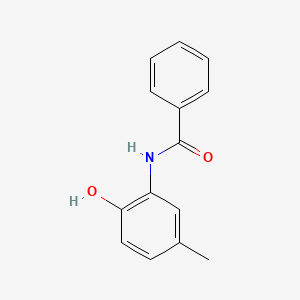

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)
